molecular formula C35H38N2O6S2 B12682998 Diammonium 1,1'-methylenebis((phenylmethyl)naphthalene-2-sulphonate) CAS No. 84852-41-5

Diammonium 1,1'-methylenebis((phenylmethyl)naphthalene-2-sulphonate)

Cat. No.: B12682998
CAS No.: 84852-41-5
M. Wt: 646.8 g/mol
InChI Key: IXSLROFNESNUSV-UHFFFAOYSA-N
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Description

Diammonium 1,1’-methylenebis((phenylmethyl)naphthalene-2-sulphonate) is a complex organic compound with the molecular formula C35H36N2O6S2 It is known for its unique structure, which includes two naphthalene rings connected by a methylene bridge and substituted with phenylmethyl groups and sulphonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diammonium 1,1’-methylenebis((phenylmethyl)naphthalene-2-sulphonate) typically involves the reaction of naphthalene, benzyl alcohol, sulphuric acid, formaldehyde, and ammonia. The process begins with the sulphonation of naphthalene to introduce sulphonate groups. This is followed by the reaction with benzyl alcohol and formaldehyde to form the methylene bridge and phenylmethyl groups. Finally, the compound is neutralized with ammonia to form the diammonium salt .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar reaction conditions but optimized for higher yields and purity. The process involves precise control of temperature, pH, and reaction time to ensure the desired product is obtained efficiently. The use of continuous reactors and advanced purification techniques further enhances the production process.

Chemical Reactions Analysis

Types of Reactions

Diammonium 1,1’-methylenebis((phenylmethyl)naphthalene-2-sulphonate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The sulphonate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized naphthalene derivatives.

Scientific Research Applications

Diammonium 1,1’-methylenebis((phenylmethyl)naphthalene-2-sulphonate) has several applications in scientific research:

Mechanism of Action

The mechanism of action of diammonium 1,1’-methylenebis((phenylmethyl)naphthalene-2-sulphonate) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in a chemical reaction or a biological system.

Comparison with Similar Compounds

Similar Compounds

    Diammonium 1,1’-methylenebis((phenylmethyl)naphthalene-1-sulphonate): Similar structure but with sulphonate groups at different positions.

    Diammonium 1,1’-methylenebis((phenylmethyl)naphthalene-3-sulphonate): Another positional isomer with sulphonate groups at the 3-position.

Uniqueness

Diammonium 1,1’-methylenebis((phenylmethyl)naphthalene-2-sulphonate) is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. This makes it particularly valuable in applications where precise control over chemical properties is required .

Properties

CAS No.

84852-41-5

Molecular Formula

C35H38N2O6S2

Molecular Weight

646.8 g/mol

IUPAC Name

diazanium;1-benzyl-1-[(1-benzyl-2-sulfonato-8aH-naphthalen-1-yl)methyl]-8aH-naphthalene-2-sulfonate

InChI

InChI=1S/C35H32O6S2.2H3N/c36-42(37,38)32-21-19-28-15-7-9-17-30(28)34(32,23-26-11-3-1-4-12-26)25-35(24-27-13-5-2-6-14-27)31-18-10-8-16-29(31)20-22-33(35)43(39,40)41;;/h1-22,30-31H,23-25H2,(H,36,37,38)(H,39,40,41);2*1H3

InChI Key

IXSLROFNESNUSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2(C3C=CC=CC3=CC=C2S(=O)(=O)[O-])CC4(C5C=CC=CC5=CC=C4S(=O)(=O)[O-])CC6=CC=CC=C6.[NH4+].[NH4+]

Origin of Product

United States

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